2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclopentylacetamide 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclopentylacetamide
Brand Name: Vulcanchem
CAS No.: 878059-96-2
VCID: VC5092577
InChI: InChI=1S/C23H31N3O4S/c27-22(24-18-9-3-4-10-18)17-31(29,30)21-15-26(20-12-6-5-11-19(20)21)16-23(28)25-13-7-1-2-8-14-25/h5-6,11-12,15,18H,1-4,7-10,13-14,16-17H2,(H,24,27)
SMILES: C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4CCCC4
Molecular Formula: C23H31N3O4S
Molecular Weight: 445.58

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclopentylacetamide

CAS No.: 878059-96-2

Cat. No.: VC5092577

Molecular Formula: C23H31N3O4S

Molecular Weight: 445.58

* For research use only. Not for human or veterinary use.

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclopentylacetamide - 878059-96-2

Specification

CAS No. 878059-96-2
Molecular Formula C23H31N3O4S
Molecular Weight 445.58
IUPAC Name 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-cyclopentylacetamide
Standard InChI InChI=1S/C23H31N3O4S/c27-22(24-18-9-3-4-10-18)17-31(29,30)21-15-26(20-12-6-5-11-19(20)21)16-23(28)25-13-7-1-2-8-14-25/h5-6,11-12,15,18H,1-4,7-10,13-14,16-17H2,(H,24,27)
Standard InChI Key ZZUKZQHSEPHKBL-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4CCCC4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of three primary components:

  • Indole core: A bicyclic aromatic system substituted at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl group and at the 3-position with a sulfonamide moiety.

  • Sulfonamide linker: Connects the indole core to an acetamide functional group.

  • N-Cyclopentylacetamide: The terminal acetamide group is bonded to a cyclopentyl ring, enhancing steric bulk and modulating solubility .

The molecular formula is C23H31N3O4S, derived by substituting the o-tolyl group in the PubChem analog (C25H29N3O4S) with a cyclopentyl group (C5H9) .

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight445.6 g/molCalculated
XLogP3-AA3.9Analog
Hydrogen Bond Donors1Analog
Hydrogen Bond Acceptors4Analog
Rotatable Bond Count6Analog

Synthesis and Derivative Chemistry

While no explicit synthesis route for this compound is documented, plausible steps can be inferred from analogous structures :

  • Indole functionalization: Alkylation at the indole 1-position using 2-(azepan-1-yl)-2-oxoethyl bromide.

  • Sulfonylation: Reaction with chlorosulfonic acid at the 3-position to introduce the sulfonyl chloride, followed by coupling with N-cyclopentylacetamide.

  • Purification: Chromatographic techniques to isolate the final product.

Key intermediates include 1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indole and 2-chloro-N-cyclopentylacetamide. The use of azepane (a seven-membered saturated ring) introduces conformational flexibility, potentially enhancing target binding .

ParameterPredictionBasis
Oral BioavailabilityModerate (~40%)LogP = 3.9
Plasma Protein BindingHigh (>90%)Lipophilic groups
Metabolic StabilityCYP3A4 substrateAzepane oxidation

Therapeutic Applications

  • Metabolic Disorders: 11β-HSD1 inhibitors are investigated for type 2 diabetes and obesity due to their role in glucocorticoid regulation .

  • Inflammatory Diseases: Cortisol modulation may alleviate chronic inflammation in rheumatoid arthritis or osteoarthritis .

  • Neuropathic Pain: Indirect glucocorticoid effects could influence pain pathways, though this remains speculative without empirical data.

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

CompoundMolecular WeightTargetKey Difference
N-(o-Tolyl) analog 467.6 g/molUndisclosedAromatic substituent
N-(4-Acetamidophenyl) analog 510.6 g/mol11β-HSD1 Polar acetamide group
N-Cyclopentyl derivative445.6 g/molHypothesized 11β-HSD1Aliphatic cyclopentyl

The cyclopentyl group reduces molecular weight compared to aryl-substituted analogs, potentially improving metabolic stability .

Future Research Directions

  • Enzymatic Assays: Validate 11β-HSD1 inhibition potency (IC50) and selectivity over 11β-HSD2.

  • In Vivo Studies: Assess efficacy in rodent models of metabolic syndrome.

  • ADME Optimization: Modify the azepane or sulfonamide groups to enhance solubility without compromising activity.

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